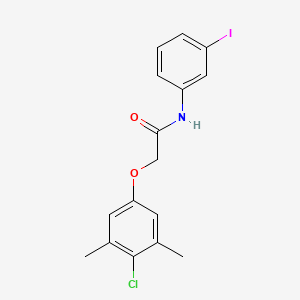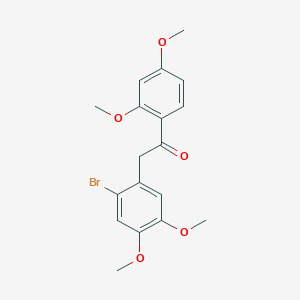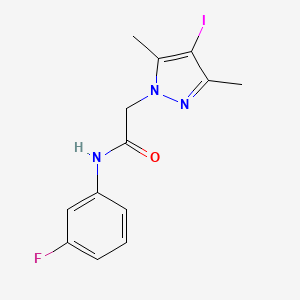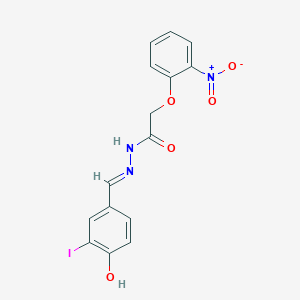
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide, also known as CI-994, is a small molecule compound that has been found to have potential applications in scientific research. It belongs to the class of N-hydroxyarylacetamides and has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties.
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide exerts its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. This results in the repression of tumor suppressor genes and the activation of oncogenes. By inhibiting HDACs, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide restores the balance of gene expression and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide has been found to possess anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses such as influenza and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide in lab experiments is its low toxicity and high solubility, which allows for easy administration and dosing. However, one limitation is its lack of specificity for certain HDAC isoforms, which may result in off-target effects and potential toxicity.
Future Directions
Future research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide could focus on its potential applications in combination therapy with other anti-cancer agents, as well as its effects on other diseases such as autoimmune disorders and neurodegenerative diseases. Further studies could also investigate the optimal dosing and administration of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide, as well as its potential side effects and toxicity in vivo. Additionally, the development of more specific HDAC inhibitors could lead to improved efficacy and reduced toxicity.
Synthesis Methods
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide can be synthesized by reacting 4-chloro-3,5-dimethylphenol with 3-iodoaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including prostate, breast, lung, and colon cancer cells. It has also been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-6-14(7-11(2)16(10)17)21-9-15(20)19-13-5-3-4-12(18)8-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYLKDWEPNOGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-3H-imidazo[4,5-b]pyridine](/img/structure/B5962794.png)

![2-(1-pyrrolidinyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5962804.png)
![6-amino-2-({3-[3-(trifluoromethyl)phenoxy]propyl}thio)-4-pyrimidinol](/img/structure/B5962806.png)

![3-(4-fluorophenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5962823.png)
![4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B5962831.png)
![4-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5962832.png)




![N-{4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5962856.png)
![N-ethyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5962890.png)